

Delphinidin: A Technical Guide to its Chemical Structure, Functional Groups, and Biological Activity

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Compound of Interest

Compound Name: *Delphinidin*

Cat. No.: *B1262990*

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Abstract

Delphinidin, a prominent member of the anthocyanidin class of flavonoids, is a natural polyphenolic compound responsible for the vibrant blue and purple pigmentation in a variety of fruits, flowers, and vegetables. Beyond its role as a natural colorant, delphinidin exhibits a remarkable spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth exploration of the chemical structure of delphinidin, a detailed analysis of its functional groups, and a summary of its interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Delphinidin's core structure is based on the flavylium cation, which consists of a C6-C3-C6 skeleton. This structure comprises two aromatic rings (A and B) linked by a three-carbon heterocyclic ring (C). The unique arrangement of hydroxyl groups on these rings is paramount to its chemical properties and biological functions.

The International Union of Pure and Applied Chemistry (IUPAC) name for delphinidin is 2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol.^[1] Its chemical structure is characterized by the presence of six hydroxyl (-OH) groups, which are key to its potent antioxidant activity.

Core Structure: The Flavylium Cation

The central feature of delphinidin is the flavylium cation, a benzopyrylium system. This cationic nature, particularly prevalent in acidic conditions, contributes to its vibrant color and its reactivity. The extended conjugation of double bonds across the three-ring system is responsible for the absorption of light in the visible spectrum, giving delphinidin its characteristic hue.

Functional Groups and their Significance

The biological activity of delphinidin is intrinsically linked to the number and position of its hydroxyl functional groups.

- **B-Ring Hydroxylation:** Delphinidin is distinguished by the presence of three hydroxyl groups on the B-ring at the 3', 4', and 5' positions. This ortho-trihydroxyphenyl moiety is a critical determinant of its exceptional antioxidant capacity. The proximity of these hydroxyl groups facilitates the donation of hydrogen atoms and electrons to scavenge free radicals effectively.
- **A-Ring and C-Ring Hydroxylation:** Hydroxyl groups are also present on the A-ring (at positions 5 and 7) and the C-ring (at position 3). These groups further contribute to the molecule's overall polarity and its ability to participate in hydrogen bonding, which is crucial for its interaction with biological targets such as enzymes and receptors.

The chemical structure of delphinidin is illustrated in the following diagram:

Key Functional Groups

Flavylium Cation
(Oxygen heterocycle)

C-Ring
(Hydroxyl at C3)

B-Ring
(Ortho-trihydroxyl at C3', C4', C5')

A-Ring
(Hydroxyls at C5, C7)

Delphinidin Chemical Structure

Delphinidin_img

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Caption: Chemical structure of Delphinidin and its key functional groups.

Quantitative Data

A summary of the key physicochemical properties of delphinidin is provided in the table below. These parameters are essential for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

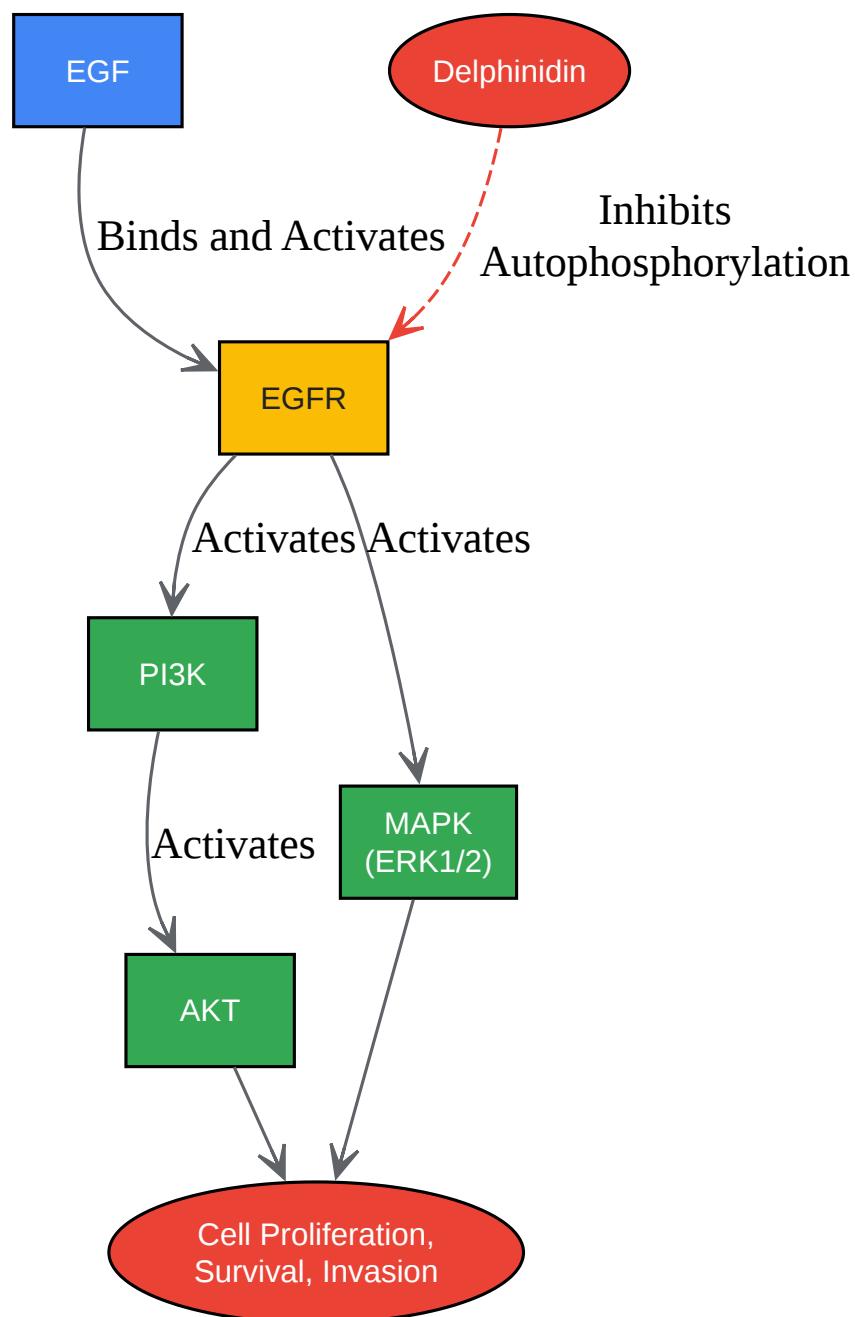
Property	Value	Reference
Molecular Formula	$C_{15}H_{11}O_7^+$	[1] [2]
Molecular Weight	303.24 g/mol	[1] [3]
IUPAC Name	2-(3,4,5-trihydroxyphenyl)chromenylium -3,5,7-triol	[1]
pKa (Strongest Acidic)	5.98	[2]
Water Solubility	0.071 g/L	[2]
logP	2.07	[2]

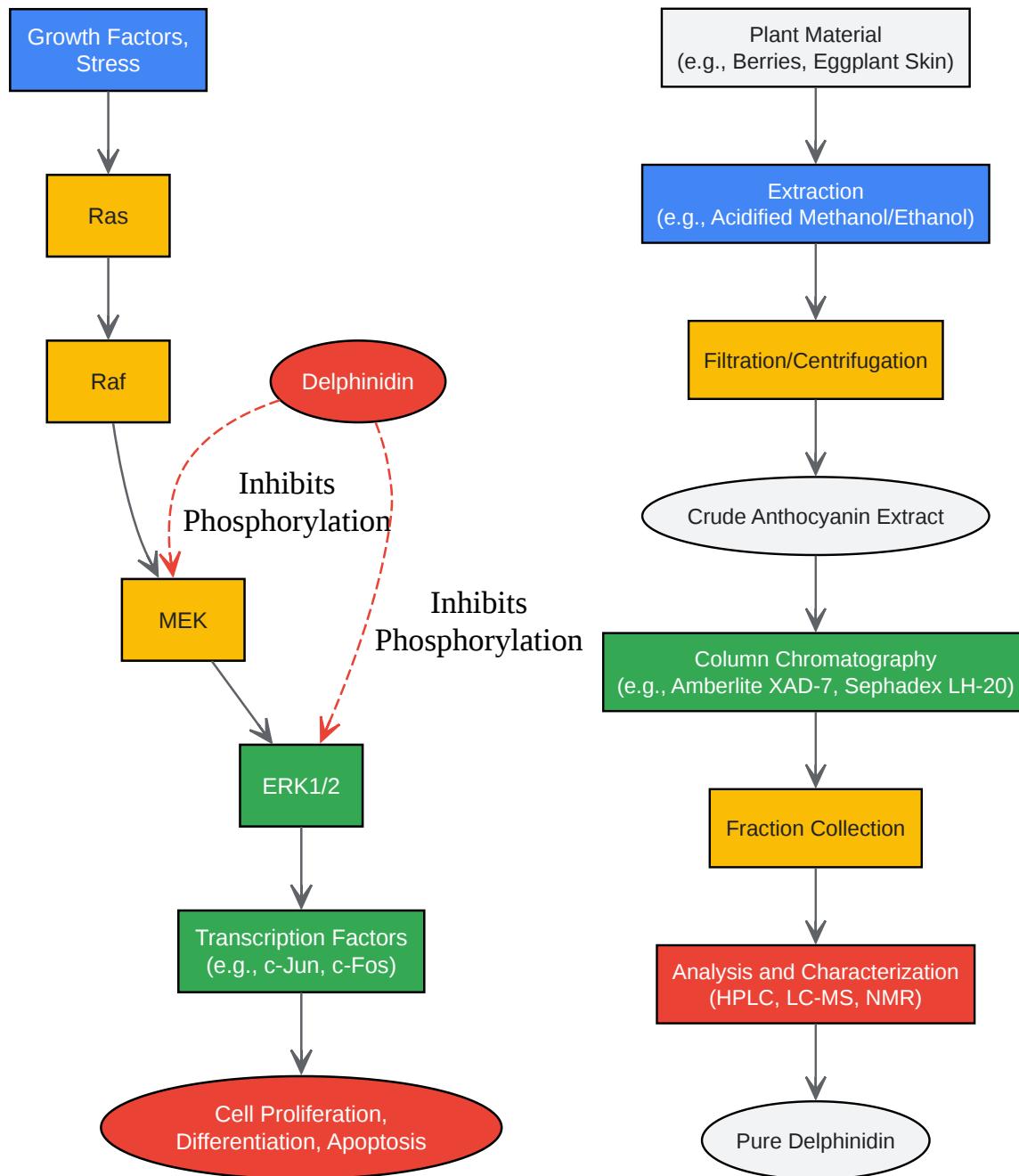
Modulation of Cellular Signaling Pathways

Delphinidin exerts its biological effects by modulating several key signaling pathways that are often dysregulated in chronic diseases, including cancer. Its ability to interact with and inhibit specific protein kinases is a central mechanism of its action.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Overexpression or aberrant activation of EGFR is a hallmark of many cancers. Delphinidin has been shown to be a potent inhibitor of EGFR signaling.[\[4\]](#) It directly inhibits the autophosphorylation of EGFR, thereby blocking the activation of its downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[\[5\]](#)[\[6\]](#)





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